Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate

Description

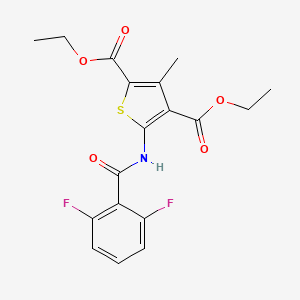

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is a substituted thiophene derivative featuring a central 3-methylthiophene ring functionalized with two ethyl ester groups at positions 2 and 4, and a 2,6-difluorobenzamido substituent at position 3.

The molecule’s core structure is derived from diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (AMD), a common precursor in synthesizing functionalized thiophenes . The 2,6-difluorobenzamido group introduces electron-withdrawing fluorine atoms, which may enhance thermal stability, alter solubility, and influence intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to non-fluorinated analogs.

Synthesis likely involves reacting AMD with 2,6-difluorobenzoyl chloride under nucleophilic acyl substitution conditions, followed by purification via recrystallization (similar to methods in ). Crystallographic studies of related compounds reveal planar thiophene rings and hydrogen-bonded networks stabilizing the crystal lattice .

Properties

IUPAC Name |

diethyl 5-[(2,6-difluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO5S/c1-4-25-17(23)12-9(3)14(18(24)26-5-2)27-16(12)21-15(22)13-10(19)7-6-8-11(13)20/h6-8H,4-5H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWRQCFDUNVHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Difluorobenzamido Group: This step involves the acylation of the thiophene ring with 2,6-difluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid groups on the thiophene ring with ethanol under acidic conditions to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the difluorobenzamido group, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The difluorobenzamido group is known for its ability to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the thiophene ring is a common motif in many biologically active compounds, making this compound a valuable scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzamido group can form strong hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

a. Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate

- Structure : Features an acetamido group (–NHCOCH₃) at position 5 instead of 2,6-difluorobenzamido.

- Crystallography: Forms intramolecular N–H⋯O and C–H⋯O hydrogen bonds, generating S(6) ring motifs . The thiophene ring is planar, with a mean deviation of 0.055 Å for non-hydrogen atoms .

- Physicochemical Properties : Lower molecular weight (283.3 g/mol vs. ~403.3 g/mol for the fluorinated compound) and reduced lipophilicity (LogP ~1.5 vs. estimated ~3.5 for the difluoro derivative).

b. Diethyl (E)-5-(2-Hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate

- Structure : Contains a Schiff base (–N=CH–C₆H₄OH) substituent .

- Crystallography : Triclinic P1 space group; intramolecular O–H⋯N hydrogen bonds stabilize the imine group, while intermolecular C–H⋯O interactions create a 3D network .

- Reactivity : The Schiff base moiety enables coordination with metal ions (e.g., Cu²⁺, Mn³⁺), relevant for catalytic or antimicrobial applications .

c. Diethyl 5-[(2-Hydroxy-1-naphthyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate

- Structure : Extended aromatic system (naphthyl group) enhances π-π stacking .

- Crystallography : Similar hydrogen-bonding patterns to Schiff base derivatives but with larger dihedral angles due to steric bulk .

Functional Group Impact

Pharmacological Potential

While direct data for the target compound is absent, analogs exhibit diverse activities:

- Anticancer Potential: Thiophene derivatives with triazole or pyrimidine groups show cytotoxic effects . Fluorination may enhance cell membrane penetration .

- Antimicrobial Activity : Schiff base derivatives demonstrate antibacterial properties, attributed to metal chelation .

Crystallographic and Computational Tools

Biological Activity

Structure and Properties

Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is characterized by the following structural features:

- Chemical Formula : CHFNOS

- Molecular Weight : 341.36 g/mol

- IUPAC Name : this compound

This compound exhibits a unique combination of functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds in the thiophene family demonstrate significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study reported that derivatives of thiophene exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of apoptotic proteins such as Bcl-2 and caspases, leading to cell cycle arrest and subsequent cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to assess the antibacterial activity.

- Results : The compound showed significant zones of inhibition compared to control antibiotics.

-

Case Study on Anticancer Effects :

- Objective : To investigate the cytotoxic effects on HeLa and MCF-7 cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, indicating strong anticancer properties.

The biological effects of this compound are believed to arise from its interaction with cellular targets such as enzymes and receptors involved in critical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Binding : It could bind to specific receptors on cancer cells, triggering apoptotic pathways.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.